REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[N-:6]([C:9]#[N:10])[C:7]#[N:8].[Na+].CN(C)C(=O)N(C)C>CC(O)CC>[NH2:8][C:7]([NH:6][C:9]#[N:10])=[C:2]([C:1]#[N:5])[C:3]#[N:4] |f:1.2|
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Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
sodium dicyanamide
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
[N-](C#N)C#N.[Na+]
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)O
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Control Type
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UNSPECIFIED
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Setpoint
|
145 °C
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Type
|
CUSTOM
|
Details
|
stirred in an ice bath for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
then cooled to about room temperature
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Type
|
FILTRATION
|
Details
|
The solids are filtered
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Type
|
WASH
|
Details
|
washed with 50 ml of 2-butanol
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Type
|
CUSTOM
|
Details
|
The product is dried overnight at 70° C. in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=C(C#N)C#N)NC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |